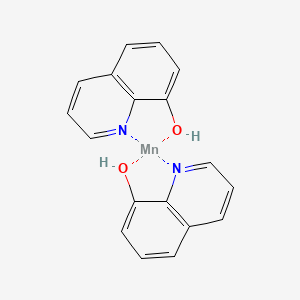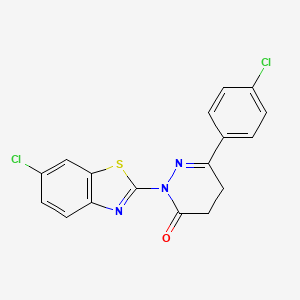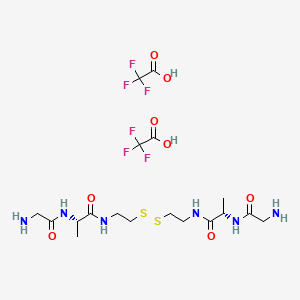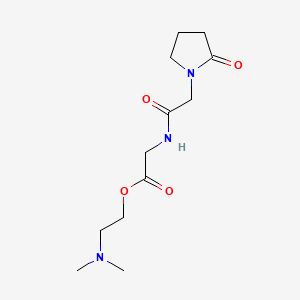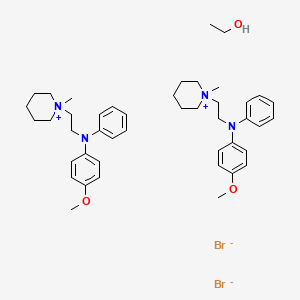
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidiniuym bromide ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is a complex organic compound that features a piperidinium core with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol typically involves multiple steps, starting with the preparation of the piperidinium core. This can be achieved through the reaction of piperidine with methylating agents under controlled conditions. The subsequent steps involve the introduction of the N-phenyl and p-anisidinoethyl groups through nucleophilic substitution reactions. The final step includes the quaternization of the nitrogen atom with bromide to form the piperidinium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperidinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidinium compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium chloride
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium iodide
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium sulfate
Uniqueness
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the ethanol group also adds to its distinct properties, making it suitable for specific applications where solubility in polar solvents is required.
特性
CAS番号 |
102207-37-4 |
|---|---|
分子式 |
C44H64Br2N4O3 |
分子量 |
856.8 g/mol |
IUPAC名 |
ethanol;4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;dibromide |
InChI |
InChI=1S/2C21H29N2O.C2H6O.2BrH/c2*1-23(16-7-4-8-17-23)18-15-22(19-9-5-3-6-10-19)20-11-13-21(24-2)14-12-20;1-2-3;;/h2*3,5-6,9-14H,4,7-8,15-18H2,1-2H3;3H,2H2,1H3;2*1H/q2*+1;;;/p-2 |
InChIキー |
NTPHQEJGNVTFFY-UHFFFAOYSA-L |
正規SMILES |
CCO.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


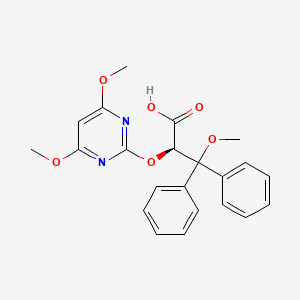

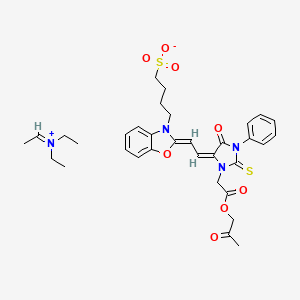
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
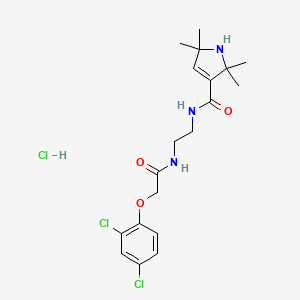

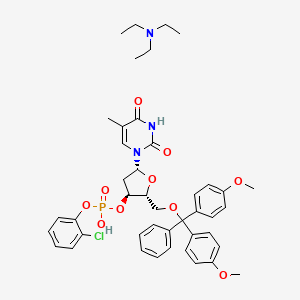
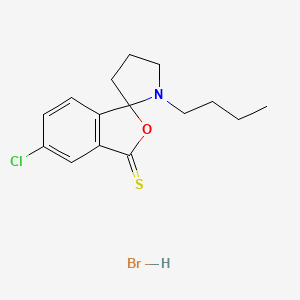
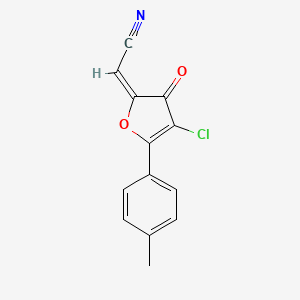
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
